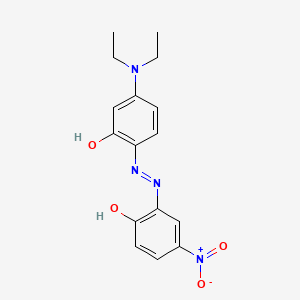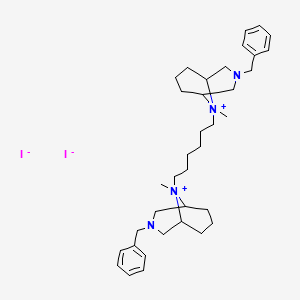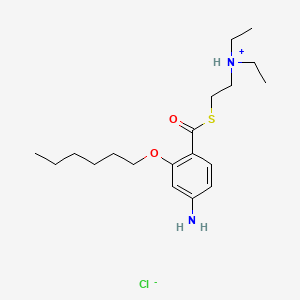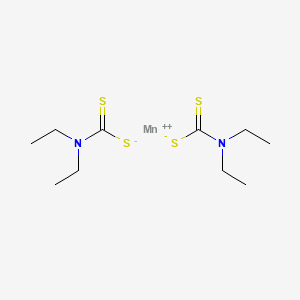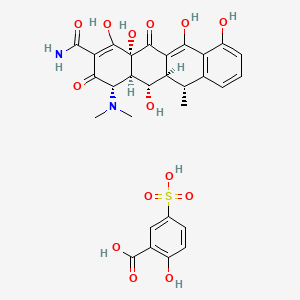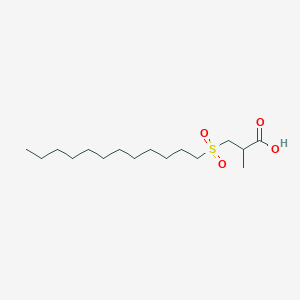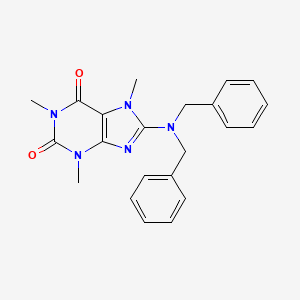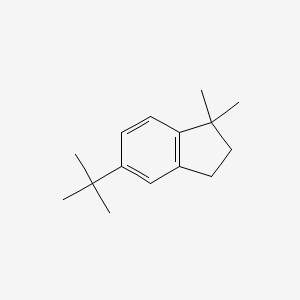![molecular formula C13H19Br2ClN2 B13735496 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride: is a chemical compound with the molecular formula C13H19Br2ClN2 and a molecular weight of 398.57 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride involves organic synthesis techniques. . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing advanced laboratory equipment and techniques. The process often includes multiple steps, such as nitration, reduction, and bromination, to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized to study the effects of brominated aniline derivatives on biological systems. It helps in understanding the interactions between these compounds and biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on respiratory disorders and other medical conditions .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other chemical products. It serves as a precursor for the synthesis of various drugs and industrial chemicals .
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,4-Dibromoaniline: Shares the brominated aniline structure but lacks the cyclohexylamino group.
2,6-Dibromo-4-methylaniline: Another brominated aniline derivative with different substituents.
Uniqueness: 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride is unique due to the presence of both bromine atoms and the cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H19Br2ClN2 |
|---|---|
Poids moléculaire |
398.56 g/mol |
Nom IUPAC |
2,4-dibromo-6-[(cyclohexylamino)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H18Br2N2.ClH/c14-10-6-9(13(16)12(15)7-10)8-17-11-4-2-1-3-5-11;/h6-7,11,17H,1-5,8,16H2;1H |
Clé InChI |
JVFUMFGELYZATO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


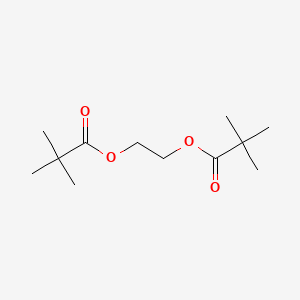

![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)
